2-benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-Benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a unique structural motif combining a benzyl group, a benzylsulfanyl group, and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindolinone derivatives with benzyl halides and thiols. One common method includes the use of a phase-transfer catalyst (PTC) to facilitate the reaction between benzyl chloride and a thiol under basic conditions . The reaction is carried out at ambient temperature with magnetic agitation, and the product is purified through chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and amines.
Substitution: Various substituted isoindolinone derivatives.
Scientific Research Applications
2-Benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
1,2,3,4-Tetrahydroisoquinoline Derivatives: These analogs also possess significant biological activities and are used in medicinal chemistry.
Uniqueness
2-Benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of benzyl and benzylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H19NOS |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-benzyl-3-benzylsulfanyl-3H-isoindol-1-one |
InChI |
InChI=1S/C22H19NOS/c24-21-19-13-7-8-14-20(19)22(25-16-18-11-5-2-6-12-18)23(21)15-17-9-3-1-4-10-17/h1-14,22H,15-16H2 |
InChI Key |
XWANLYMAIHNUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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